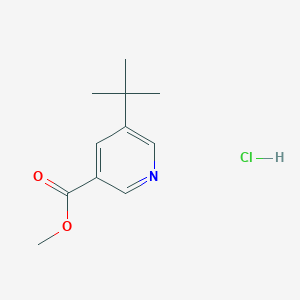

Methyl 5-(tert-butyl)nicotinate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-(tert-butyl)nicotinate hydrochloride is a chemical compound with the molecular formula C₁₁H₁₅NO₂·HCl and a molecular weight of 229.7 g/mol . It is a derivative of nicotinic acid, where the nicotinic acid moiety is substituted with a tert-butyl group at the 5-position and a methyl ester group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butyl)nicotinate hydrochloride involves the reaction of 5-(tert-butyl)nicotinic acid with methyl chloroformate or methyl iodide. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent product quality. The final product is often purified through crystallization or other separation techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-(tert-butyl)nicotinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The ester and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Methyl 5-(tert-butyl)nicotinate hydrochloride has a wide range of applications in scientific research, including:

Mécanisme D'action

Although the precise mechanism of action is not fully understood, Methyl 5-(tert-butyl)nicotinate hydrochloride is believed to act as a nicotinic acid receptor agonist. It binds to and activates nicotinic acid receptors in the body, leading to various physiological effects. These effects may include vasodilation, modulation of lipid metabolism, and other receptor-mediated responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.

Nicotinic acid: A form of vitamin B3 used to treat high cholesterol and pellagra.

Methyl 5-(tert-butyl)pyridine-3-carboxylate: A similar compound with a different functional group arrangement.

Uniqueness

Methyl 5-(tert-butyl)nicotinate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a nicotinic acid receptor agonist sets it apart from other similar compounds, making it valuable for research and potential therapeutic applications.

Activité Biologique

Methyl 5-(tert-butyl)nicotinate hydrochloride is a compound that has garnered attention due to its unique substitution pattern and potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound is a derivative of nicotinic acid, characterized by the presence of a tert-butyl group at the 5-position of the nicotinic acid structure. This modification influences its chemical behavior and biological interactions.

The compound is primarily recognized as a nicotinic acid receptor agonist . It binds to nicotinic acid receptors, leading to various physiological effects, including:

- Vasodilation : This action may enhance blood flow and reduce blood pressure.

- Modulation of Lipid Metabolism : It may influence lipid profiles, potentially beneficial for metabolic disorders.

The precise molecular interactions and pathways remain an area of ongoing research, but initial studies indicate significant receptor-mediated responses that could be harnessed for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Vasodilatory Effects | Enhances blood flow through vasodilation | |

| Lipid Metabolism Modulation | Affects lipid profiles positively | |

| Potential Therapeutic Applications | Investigated for use in metabolic disorders |

Case Studies

- Vasodilation Studies : In preclinical trials, this compound demonstrated significant vasodilatory effects in animal models. These studies measured changes in blood flow and vascular resistance, indicating its potential use in treating conditions related to poor circulation.

- Lipid Profile Modulation : A study involving hyperlipidemic rats showed that administration of this compound resulted in reduced levels of total cholesterol and triglycerides. This suggests a potential role in managing dyslipidemia .

- Receptor Binding Affinity : Research has indicated that this compound exhibits a strong binding affinity for nicotinic acid receptors, surpassing some traditional compounds used in clinical settings .

Table 2: Comparison with Related Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Methyl Nicotinate | Vasodilation | Commonly used for muscle pain relief |

| Nicotinic Acid | Lipid metabolism | Used for cholesterol management |

| Methyl 5-(tert-butyl)nicotinate | Nicotinic receptor agonist | Enhanced potency due to tert-butyl substitution |

The unique structural modifications in this compound contribute to its distinct biological profile, setting it apart from other nicotinic acid derivatives.

Propriétés

IUPAC Name |

methyl 5-tert-butylpyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4;/h5-7H,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMKQSFDNAGHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.